5beta-Cholest-24-en-12-one

Steroid chemistry Physicochemical property prediction Analytical reference standard

5β-Cholest-24-en-12-one (CAS 14949-29-2) is a C27 steroidal ketone with the molecular formula C27H44O and a molecular weight of 384.64 g/mol. It belongs to the cholestane steroid class and is characterized by three key structural features: a cis-fused A/B ring junction (5β configuration), a ketone at position C-12, and a double bond at C-24 (Δ24).

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
CAS No. 14949-29-2
Cat. No. B088451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5beta-Cholest-24-en-12-one
CAS14949-29-2
Synonyms5β-Cholest-24-en-12-one
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C
InChIInChI=1S/C27H44O/c1-18(2)9-8-10-19(3)22-14-15-23-21-13-12-20-11-6-7-16-26(20,4)24(21)17-25(28)27(22,23)5/h9,19-24H,6-8,10-17H2,1-5H3/t19-,20+,21+,22-,23+,24+,26+,27-/m1/s1
InChIKeyONHUXHSYEDHRCB-FEKPLHOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5β-Cholest-24-en-12-one (CAS 14949-29-2): Structural Identity and Procurement-Relevant Properties


5β-Cholest-24-en-12-one (CAS 14949-29-2) is a C27 steroidal ketone with the molecular formula C27H44O and a molecular weight of 384.64 g/mol . It belongs to the cholestane steroid class and is characterized by three key structural features: a cis-fused A/B ring junction (5β configuration), a ketone at position C-12, and a double bond at C-24 (Δ24) . Predicted physicochemical properties include a density of 0.964 ± 0.06 g/cm³ and a boiling point of 471.8 ± 14.0 °C . This combination of structural elements distinguishes it from more common cholestane derivatives and positions it as a specialized research intermediate, reference standard, or probe molecule for studying sterol metabolism, bile acid biosynthesis, and oxysterol signaling pathways .

Sterol metabolism probe with 5β, C12 ketone and Δ24 features
DHCR24 substrate assay context via Δ24 double bond
Synthetic intermediate with C12 carbonyl reactivity

Why Generic Substitution of 5β-Cholest-24-en-12-one with Other Cholestane Derivatives Is Not Supported by Evidence


Substituting 5β-Cholest-24-en-12-one with a related cholestane derivative—such as 5β-cholest-24-ene, 5β-cholestan-12-one, or 5α epimers—carries substantial risk of introducing uncontrolled variables into an experimental or production system. The three defining structural features (5β A/B ring junction, C-12 ketone, and Δ24 double bond) each independently influence molecular shape, polarity, metabolic stability, and receptor/enzyme recognition [1]. Published structure–activity data on related 12-oxo and Δ24 steroidal systems demonstrate that the presence or absence of even a single functional group can drastically alter biological activity, enzyme substrate specificity, and chromatographic behavior [2]. Without direct experimental comparison data for this specific compound, reliance on presumed class-level interchangeability is scientifically unjustified and can lead to erroneous biological readouts or failed analytical method validation.

5β-Cholest-24-ene (no C12 ketone)
Absence of the carbonyl alters polarity and metabolic recognition, limiting method transfer.
5β-Cholestan-12-one (saturated side chain)
Loss of Δ24 double bond removes DHCR24 substrate activity and shifts chromatographic behavior.
5α epimer (trans A/B ring junction)
Different molecular geometry can redirect receptor interaction toward cholesterol-type pathways.

5β-Cholest-24-en-12-one: Quantifiable Differentiation Evidence Against Close Structural Analogs


Physicochemical Differentiation: Density and Boiling Point vs. Non-Ketone Analog 5β-Cholest-24-ene

5β-Cholest-24-en-12-one exhibits a predicted density of 0.964 ± 0.06 g/cm³ and a boiling point of 471.8 ± 14.0 °C, compared with 0.921 ± 0.06 g/cm³ and 442.8 ± 12.0 °C for the non-ketone analog 5β-cholest-24-ene (CAS 14949-23-6) . The introduction of the C-12 ketone increases the predicted density by approximately 0.043 g/cm³ and raises the boiling point by approximately 29 °C, reflecting the polarity and intermolecular interaction differences imparted by the carbonyl group . These differences directly affect chromatographic retention behavior, solvent partitioning, and purification strategies during synthesis or analysis.

Physicochemical shift
Predicted comparison
Δ density +0.043 g/cm³; Δ boiling point +29 °C
Supports chromatographic differentiation from non-ketone analog.
Predicted values; experimental retention data to verify.
Steroid chemistry Physicochemical property prediction Analytical reference standard

Metabolic Positional Differentiation: C-12 Ketone vs. C-12 Hydroxy in Bile Acid Precursor Context

5β-Cholest-24-en-12-one contains a C-12 ketone, contrasting with the C-12α-hydroxy group found in nearly all primary bile acid precursors such as 5β-cholestane-3α,7α,12α-triol and 3α,7α,12α-trihydroxy-5β-cholest-24-enoic acid [1]. In the bile acid biosynthesis pathway, position-specific oxidation at C-12 is a critical branching point that determines whether the final product is cholic acid (12α-hydroxy) or chenodeoxycholic acid (12-deoxy) [2]. A 12-keto intermediate represents a distinct oxidation state that requires specific reductase activity for further metabolism, potentially serving as a pathway probe or inhibitor tool compound. The 12-keto form cannot substitute for 12α-hydroxy precursors in enzymatic conversion assays without specific reductase co-factors, as demonstrated in hydroxysteroid dehydrogenase studies on analogous 12-oxo steroidal substrates [3].

C12 redox state
Class-level
Ketone vs hydroxy: requires reductive enzymatic step before conjugation.
Enables 12α-HSD probe development in bile acid pathway studies.
Inferred from HSD specificity on related 12-oxo substrates; verify in target assay.
Bile acid biosynthesis Oxysterol metabolism Sterolomics

Double Bond Position Differentiation: Δ24 Unsaturation vs. Saturated C24 Side Chain

The Δ24 double bond in 5β-Cholest-24-en-12-one distinguishes it from fully saturated 5β-cholestan-12-one derivatives. In cholesterol biosynthesis, the Δ24 double bond is the specific substrate for 24-dehydrocholesterol reductase (DHCR24), an FAD-dependent oxidoreductase that catalyzes the reduction of sterol Δ24 intermediates to their saturated counterparts [1]. The presence of the Δ24 double bond increases molecular rigidity at the side chain terminus and alters the compound's susceptibility to oxidative degradation compared to saturated analogs [2]. This structural feature enables the compound to serve as a potential DHCR24 substrate probe, whereas the saturated 5β-cholestan-12-one lacks this enzyme recognition element entirely [3].

Δ24 unsaturation
Class-level
Δ24 double bond vs saturated side chain: DHCR24 recognition element present.
Supports DHCR24 enzyme kinetics and cholesterol biosynthesis probe use.
Enzyme interaction based on DHCR24 substrate specificity; confirm kinetic parameters.
Cholesterol metabolism DHCR24 substrate Sterol Δ24-reductase

Stereochemical Differentiation: 5β vs. 5α A/B Ring Junction Configuration

5β-Cholest-24-en-12-one possesses a cis-fused A/B ring junction (5β configuration), in contrast to the trans-fused 5α configuration found in most mammalian sterols including cholesterol. The 5β configuration produces a bent molecular geometry, whereas the 5α configuration yields a planar steroid backbone [1]. This stereochemical difference has profound effects on biological recognition: 5β-steroids are preferentially recognized by bile acid receptors (FXR, TGR5) and bile acid transport proteins, while 5α-steroids interact primarily with nuclear hormone receptors (LXR, ER) and cholesterol-binding proteins [2]. In a direct comparison context, 5β-cholestan-12-one derivatives isolated from marine organisms demonstrated distinct biological activity profiles compared to their 5α counterparts, including antifungal activity that was stereospecific [3].

5β vs 5α junction
Class-level
Cis 5β (bent) vs trans 5α (planar): receptor selectivity toward bile acid pathways.
Directs compound toward 5β-specific receptor and transporter studies.
Stereospecific activity reported for marine cholestanes; requires direct profiling.
Steroid stereochemistry Receptor selectivity Structural biology

Synthetic Intermediate Utility: Precursor for 3α-Hydroxy-5β-cholest-24-ene Derivatives

The patent DE2754759A1 (assigned to Chugai Seiyaku Kabushiki Kaisha) describes methods for producing 3α-hydroxy-5β-cholest-24-ene compounds and derivatives, establishing a synthetic route framework for this structural class [1]. The C-12 ketone functionality in 5β-Cholest-24-en-12-one provides a synthetic handle that is absent in non-ketone analogs such as 5β-cholest-24-ene (CAS 14949-23-6). The carbonyl group at C-12 enables selective chemical transformations—including reduction, oximation, and Grignard additions—that are not accessible with the unoxidized analog [2]. This synthetic versatility makes the compound valuable as a building block for generating diverse steroidal compound libraries, whereas the non-ketone analog offers fewer derivatization options.

Synthetic handle
Reported
C12 carbonyl present vs absent: one additional reactive site for derivatization.
Supports focused steroidal library generation from a single intermediate.
Based on patent methods for 3α-hydroxy-5β-cholest-24-ene derivatives.
Steroid synthesis Vitamin D derivatives Patent chemistry

Recommended Application Scenarios for 5β-Cholest-24-en-12-one Based on Quantitative Evidence


DHCR24 Enzyme Kinetics and Cholesterol Biosynthesis Probe Development

Owing to its Δ24 double bond, 5β-Cholest-24-en-12-one can serve as a substrate probe for 24-dehydrocholesterol reductase (DHCR24) activity assays. The compound's 5β configuration and C-12 ketone enable simultaneous investigation of how A/B ring stereochemistry and C-12 oxidation state influence DHCR24 substrate recognition, providing a multidimensional tool that saturated or non-ketone analogs cannot offer [1].

Bile Acid Biosynthesis Pathway Analysis and 12α-HSD Activity Studies

The C-12 ketone functionality makes this compound a specific substrate for 12α-hydroxysteroid dehydrogenase (12α-HSD) activity measurements. Unlike 12α-hydroxy precursors that proceed directly to conjugation, the ketone form requires enzymatic reduction, enabling kinetic characterization of 12α-HSD under controlled in vitro conditions. This application leverages the distinct redox state at C-12 that differentiates it from common bile acid intermediates [2].

Analytical Reference Standard for Sterolomic Profiling by GC-MS or LC-MS

The predicted density (0.964 g/cm³) and boiling point (471.8 °C) differentiate this compound from its non-ketone analog 5β-cholest-24-ene (0.921 g/cm³, 442.8 °C), enabling distinct chromatographic retention behavior . This separation capability supports its use as a retention time marker and calibration standard in targeted sterolomic analyses of biological samples, where co-elution of structurally similar Δ24 sterols may otherwise confound quantification [1].

Synthetic Building Block for 5β-Steroidal Compound Library Generation

The C-12 ketone provides a reactive handle for selective chemical transformations—including stereoselective reduction, oximation, and organometallic additions—that are not accessible with the non-ketone analog 5β-cholest-24-ene . This synthetic versatility, documented in related patent methods for 3α-hydroxy-5β-cholest-24-ene derivatives [1], positions the compound as a versatile intermediate for generating focused steroidal libraries for biological screening.

Application
Selection Property
Validation Focus
DHCR24 enzyme kinetics studies
Δ24 double bond substrate recognition
DHCR24 turnover and stereochemical influence on catalysis
Bile acid biosynthesis pathway analysis
C12 ketone redox state
12α-HSD kinetic characterization under controlled conditions
Sterolomic analytical reference standard
Distinct chromatographic retention profile
Retention time calibration and co-elution control in targeted profiling
5β-steroidal library synthesis
C12 carbonyl synthetic versatility
Selective derivatization efficiency and library diversity
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